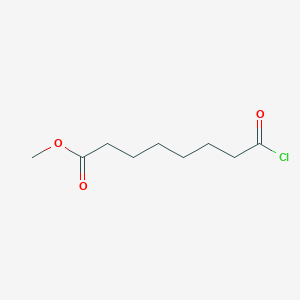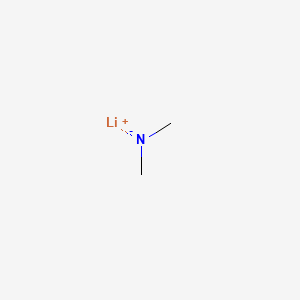
Lithium dimethylamide
Overview
Description
Lithium dimethylamide, with the chemical formula (CH₃)₂NLi, is a highly reactive organolithium compound. It is characterized by its strong basicity and is commonly used as a reagent in organic synthesis. This colorless solid is known for its lithium and dimethylamino functional groups and is often employed in deprotonation reactions and metalation of various substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium dimethylamide can be synthesized by the reaction of lithium metal with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:
2Li+2(CH3)2NH→2(CH3)2NLi+H2
Industrial Production Methods: In industrial settings, this compound is often prepared in a solution of hexanes to stabilize the compound and facilitate its handling. The preparation involves dissolving lithium metal in anhydrous hexanes followed by the addition of dimethylamine under controlled conditions .
Types of Reactions:
Deprotonation: this compound is a strong base and is frequently used to deprotonate weak acids, forming lithium salts and the corresponding amine.
Metalation: It can metalate various substrates, introducing a lithium atom into the molecule.
Common Reagents and Conditions:
Reagents: Common reagents include dimethylamine, lithium metal, and hexanes.
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture or oxygen.
Major Products:
Deprotonation Reactions: Lithium salts and dimethylamine.
Metalation Reactions: Organolithium compounds
Scientific Research Applications
Lithium dimethylamide is widely used in scientific research due to its strong basicity and reactivity. Some of its applications include:
Mechanism of Action
Lithium dimethylamide exerts its effects primarily through its strong basicity and ability to deprotonate weak acids. The compound’s lithium atom acts as a Lewis acid, while the dimethylamino group provides a lone pair of electrons, making it a strong nucleophile. This dual functionality allows it to participate in a wide range of chemical reactions, including metalation and deprotonation .
Comparison with Similar Compounds
Lithium diisopropylamide (LDA): Another strong base used in organic synthesis, known for its steric hindrance and selectivity.
Lithium hexamethyldisilazide (LiHMDS): A non-nucleophilic base used in the formation of enolates and other organolithium compounds.
Lithium bis(trimethylsilyl)amide (LiHMDS): Similar to LiHMDS, it is used in the synthesis of various organometallic compounds
Uniqueness: Lithium dimethylamide is unique due to its relatively simple structure and high reactivity. Its strong basicity and ability to deprotonate a wide range of substrates make it a versatile reagent in organic synthesis. Compared to other lithium amides, it offers a balance of reactivity and selectivity, making it suitable for various applications in both research and industry .
Properties
IUPAC Name |
lithium;dimethylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N.Li/c1-3-2;/h1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGSUPBDGKOGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[N-]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6LiN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
51.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3585-33-9 | |
| Record name | Lithium dimethylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of Lithium dimethylamide?
A1: this compound is represented by the molecular formula C2H6LiN and has a molecular weight of 57.05 g/mol. Structurally, it features a lithium cation associated with a dimethylamide anion [(CH3)2N−].
Q2: What spectroscopic data is available for this compound?
A2: While the papers provided don't delve deeply into specific spectroscopic details, 1H NMR is a common technique for analyzing this compound purity. [] Researchers often use NMR to confirm the successful synthesis and purity of this reagent by analyzing the characteristic signals of the methyl groups attached to the nitrogen atom.
Q3: How does this compound interact with organic molecules, and what are the typical downstream effects?
A3: this compound acts as a strong base and a nucleophile. It readily deprotonates acidic protons in organic molecules, leading to the formation of carbanions. These carbanions are versatile intermediates that can undergo various reactions, including alkylation, condensation, and addition reactions. For instance, this compound can deprotonate ketones at the alpha-carbon, enabling subsequent alkylation at that position. []
Q4: Can you provide examples of specific reactions where this compound is employed as a reagent?
A4: Certainly! Here are some examples:
- Nucleophilic Substitution: this compound can participate in nucleophilic aromatic substitution reactions with perfluorinated aromatic compounds like hexafluorobenzene and octafluoronaphthalene, substituting fluorine atoms with dimethylamino groups. []
- Addition to Carbonyls: this compound readily adds to carbonyl compounds like formaldehyde and acetaldehyde. DFT studies have explored the detailed mechanisms of these reactions, revealing insights into the transition states and the influence of aggregation and solvation on the reaction pathway. [, ]
- Formation of Metal Complexes: this compound reacts with transition metal chlorides, leading to the formation of metal-amide complexes. These complexes exhibit diverse structures and reactivity patterns. For instance, reactions with zirconium tetrachloride result in the formation of dichloro(amido)-bridged dinuclear complexes. [] Interestingly, reactions with niobium and tantalum pentachlorides yield complexes containing a chelating (dimethylaminomethylene)methylamide ligand. []
Q5: Does this compound exhibit any catalytic activity?
A5: While primarily known as a stoichiometric reagent, this compound can play a role in catalytic cycles. For example, in the context of carbon monoxide reduction, researchers have investigated the potential of this compound to activate carbon monoxide for subsequent hydrogenation. [] While not a direct catalyst for this transformation, this compound can generate reactive intermediates that participate in the reduction process.
Q6: How has computational chemistry been employed to study this compound?
A6: Computational techniques like Density Functional Theory (DFT) have proven invaluable in understanding the reactivity of this compound. Studies have investigated:
- Condensation Reactions: DFT calculations have provided insights into the mechanisms of this compound condensation with aldehydes. These studies have elucidated the roles of aggregation, solvation, and the nature of the organic substrate on the reaction pathway and energetics. [, , ]
- Aggregation Behavior: Computational methods have shed light on the aggregation behavior of this compound in solution. These studies have explored the relative stabilities of monomers, dimers, trimers, and other aggregates in the presence of various solvents, providing insights into factors that influence aggregation. []
- NMR Coupling Constants: DFT calculations have been used to predict NMR coupling constants, such as 1J(C-Li), 1J(N-Li), and 2J(Li-Li), in this compound aggregates. These theoretical predictions offer valuable information for interpreting experimental NMR data and understanding the electronic structure of these aggregates. []
Q7: What are the stability considerations associated with this compound?
A7: this compound is highly reactive toward moisture, readily undergoing hydrolysis to form dimethylamine and lithium hydroxide. It's crucial to handle this reagent under strictly anhydrous conditions using techniques like Schlenk line or glovebox techniques. []
Q8: Are there any specific recommendations for storage and handling of this compound?
A8: this compound should be stored under a dry nitrogen or argon atmosphere in a refrigerator or freezer, preferably in a tightly sealed container. [] It is essential to avoid contact with air and moisture.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



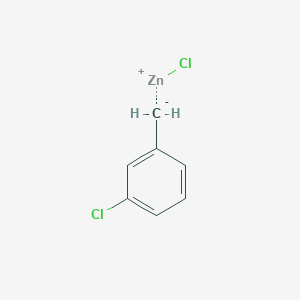
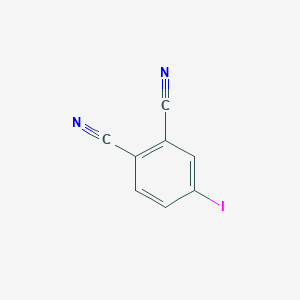

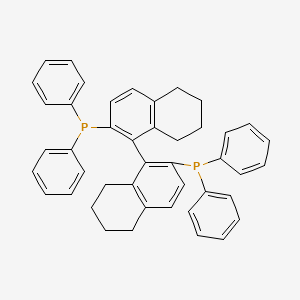
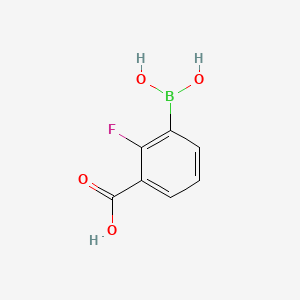



![Methyl 2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B1587512.png)



